molecular formula C9H11BO3 B571866 (4-Formyl-3,5-dimethylphenyl)boronic acid CAS No. 1218790-71-6

(4-Formyl-3,5-dimethylphenyl)boronic acid

Cat. No.: B571866
CAS No.: 1218790-71-6
M. Wt: 177.994
InChI Key: HMOKNSHYDFAZAZ-UHFFFAOYSA-N
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Description

“(4-Formyl-3,5-dimethylphenyl)boronic acid” is a chemical compound with the CAS Number: 1218790-71-6 . It has a molecular weight of 178 and its IUPAC name is 4-formyl-3,5-dimethylphenylboronic acid . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11BO3/c1-6-3-8 (10 (12)13)4-7 (2)9 (6)5-11/h3-5,12-13H,1-2H3 . The InChI key is HMOKNSHYDFAZAZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Organic Synthesis and Catalysis

(4-Formyl-3,5-dimethylphenyl)boronic acid is a crucial intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. Winkle and Schaab (2001) demonstrated the utility of bis(3,5-dimethylphenyl)borinic acid, derived from 3,5-dimethylphenylboronic acid, in Suzuki cross-coupling conditions, highlighting efficient transfer of aryl groups from boron (Winkle & Schaab, 2001). This underscores its role in facilitating complex organic transformations.

Material Science

In the field of material science, boronic acids are employed for their unique binding properties and reactivity. For instance, boronic acid-conjugated chitosan nanoparticles have been explored for their potential in glucose-responsive polymeric insulin delivery systems. Siddiqui et al. (2016) formulated 4-formylphenylboronic acid conjugated chitosan into insulin-containing nanoparticles, showcasing its role in developing self-regulated insulin delivery systems for diabetes treatment (Siddiqui et al., 2016).

Biomedical Applications

Boronic acid polymers, incorporating functional groups like those found in this compound, are gaining attention in biomedical applications. Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

Safety and Hazards

The safety information for “(4-Formyl-3,5-dimethylphenyl)boronic acid” indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

Boronic acids, including “(4-Formyl-3,5-dimethylphenyl)boronic acid”, are valuable building blocks in organic synthesis and are widely used in Suzuki–Miyaura coupling reactions . Future research may focus on developing new synthesis methods and exploring new applications of boronic acids in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 4-Formyl-3,5-dimethylphenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the Suzuki-Miyaura coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader biochemical pathways involved in carbon-carbon bond formation . This reaction allows for the synthesis of a wide range of organic compounds, contributing to various biochemical pathways .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of environmental conditions.

Properties

IUPAC Name

(4-formyl-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOKNSHYDFAZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681619
Record name (4-Formyl-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-71-6
Record name B-(4-Formyl-3,5-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Formyl-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-3,5-dimethylphenylboronic acid
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